3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
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Overview
Description
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a sophisticated organic compound known for its diverse chemical and biological properties. This compound's structure combines elements of thiazolidine, amide, and dimethoxyphenyl groups, providing a unique framework that facilitates its interaction with various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves a multi-step process:
Formation of the Thiazolidine Ring: : This involves the reaction of a thiourea derivative with an α-halo ketone under mild acidic conditions to form the thiazolidine ring.
Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl component is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the exocyclic double bond.
Amidation: : The final step involves the amidation of the intermediate compound with N-phenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods follow similar synthetic routes but are scaled up for efficiency:
Continuous Flow Chemistry: : This method involves the continuous input of reactants and removal of products, allowing for increased control over reaction conditions and yields.
Batch Processing: : Utilized for smaller scales, where reactions are carried out in large reactors with careful monitoring of temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation at the thiazolidine sulfur to form sulfoxide and sulfone derivatives.
Reduction: : Reduction of the exocyclic double bond can be achieved using hydrogenation catalysts.
Substitution: : The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Electrophiles like bromine or nitronium ion in the presence of Lewis acids.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydrogenated thiazolidine derivatives.
Substitution Products: : Varied depending on the electrophile used, such as bromo or nitro derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.
Material Science: : Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Pharmacology: : Explored for its potential as an anti-inflammatory and anti-cancer agent due to its unique molecular interactions.
Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals, enhancing crop protection and yield.
Cosmetics: : Incorporated into formulations for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Binding to Enzymes: : Forms covalent or non-covalent interactions with active site residues, inhibiting enzyme activity.
Signal Transduction: : Modulates signal transduction pathways by binding to specific receptors or proteins, altering cellular responses.
Comparison with Similar Compounds
Unique Features
Structural Versatility: : The combination of thiazolidine and dimethoxyphenyl groups provides a unique structural framework.
Multiple Reactive Sites: : The presence of multiple functional groups allows for diverse chemical transformations.
Similar Compounds
Thiazolidinediones: : Share the thiazolidine ring but differ in the side chains and biological activity.
Phenylacetamides: : Contain the phenylacetamide moiety but lack the thiazolidine ring, influencing their reactivity and applications.
Thiosemicarbazones: : Similar sulfur-containing compounds but with distinct biological targets and mechanisms.
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Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-26-16-9-8-14(12-17(16)27-2)13-18-20(25)23(21(28)29-18)11-10-19(24)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUBTEVGLAHUSX-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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